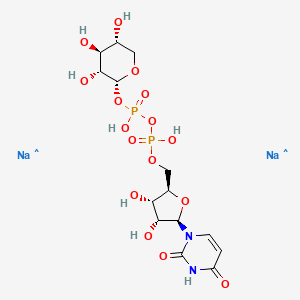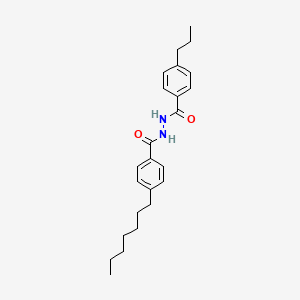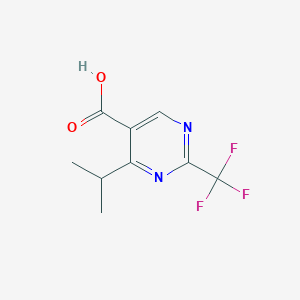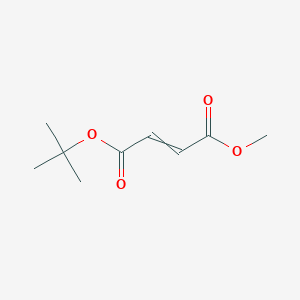![molecular formula C15H24N2O4 B12450583 (1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a cyclohexane ring with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions.
Introduction of the carbonyl groups: This step involves the addition of carbonyl groups to the cyclohexane ring, often through oxidation reactions.
Attachment of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.
Final assembly: The final step involves the coupling of the cyclohexane ring with the hydrazinecarbonyl group under specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups may be further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biochemical studies: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: The compound may be used in the development of new materials with specific properties.
作用机制
The mechanism by which (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness
(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the combination of its cyclohexane ring and multiple functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H24N2O4 |
|---|---|
分子量 |
296.36 g/mol |
IUPAC 名称 |
(1R,2S)-2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)/t11-,12+/m0/s1 |
InChI 键 |
JFCXSGMCMKCTIL-NWDGAFQWSA-N |
手性 SMILES |
C1CCC(CC1)C(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O |
规范 SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene](/img/structure/B12450515.png)
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)
![4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide](/img/structure/B12450531.png)


![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)

![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)
![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)

